molecular formula C17H20N2O4S B5909346 N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide

N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide

Cat. No. B5909346
M. Wt: 348.4 g/mol
InChI Key: UICYYQWFVRKMCH-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide, also known as DESH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DESH belongs to the class of hydrazones and is synthesized through a simple reaction between 3,4-diethoxybenzaldehyde and benzenesulfonyl hydrazide.

Mechanism of Action

The mechanism of action of N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide is not fully understood. However, it is believed that N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide exerts its anti-cancer properties by inducing apoptosis in cancer cells through the activation of caspase enzymes. It is also believed that N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide inhibits the growth of tumor cells by inhibiting the activity of certain enzymes involved in cell proliferation. In terms of its anti-inflammatory properties, N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide is believed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The neuroprotective properties of N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide are believed to be due to its ability to scavenge free radicals and inhibit oxidative stress.
Biochemical and Physiological Effects:
N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and can induce apoptosis in cancer cells. N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines and can reduce inflammation in animal models. Additionally, N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide has been shown to have neuroprotective properties and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide in lab experiments is that it is relatively easy to synthesize and can be obtained in high yields. Additionally, N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide has shown promising results in various fields of scientific research including cancer research, inflammation research, and neurodegenerative disease research. However, one of the limitations of using N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine its potential side effects and toxicity.

Future Directions

There are several future directions for research on N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide. One area of research is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another area of research is to investigate its potential use as an anti-inflammatory agent and its mechanism of action in reducing inflammation. Additionally, more research is needed to determine its potential use in the treatment of neurodegenerative diseases and its mechanism of action in improving cognitive function. Finally, more research is needed to determine its potential side effects and toxicity in order to assess its safety for human use.

Synthesis Methods

The synthesis of N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide involves the reaction of 3,4-diethoxybenzaldehyde and benzenesulfonyl hydrazide in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product, N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide. The yield of N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide can be improved by optimizing the reaction conditions such as the reaction time, temperature, and the molar ratio of reactants.

Scientific Research Applications

N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor cells in mice. N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and can reduce inflammation in animal models. Additionally, N'-(3,4-diethoxybenzylidene)benzenesulfonohydrazide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and can improve cognitive function in animal models.

properties

IUPAC Name

N-[(E)-(3,4-diethoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-22-16-11-10-14(12-17(16)23-4-2)13-18-19-24(20,21)15-8-6-5-7-9-15/h5-13,19H,3-4H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICYYQWFVRKMCH-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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